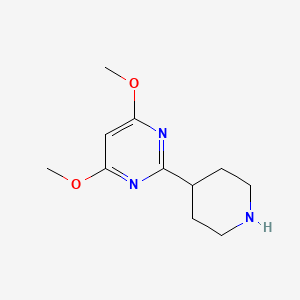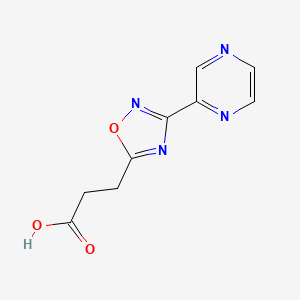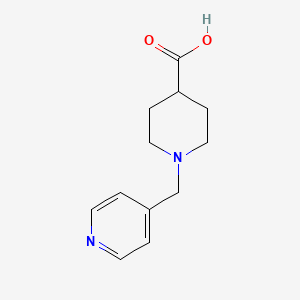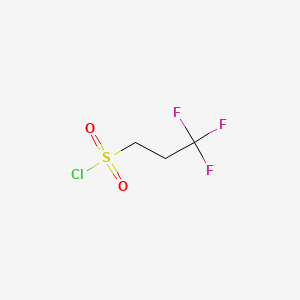
(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, also known as (R)-Boc-4-F-Pyrrolidine-2-carboxylic acid, is a fluorinated pyrrolidine-2-carboxylic acid derivative. It is a chiral molecule that is used as a reagent in organic synthesis and is used as a building block for the preparation of many compounds. Its use in the synthesis of pharmaceuticals, agrochemicals, and other compounds of interest has made it a popular reagent.
科学的研究の応用
Synthesis of Anti-Allergic Drugs
BOC-®-ALPHA-(4-FLUORO-BENZYL)-PROLINE is utilized in the synthesis of anti-allergic drugs . Its structure is pivotal in the design and synthesis of histamine H1 receptor antagonists, which play a significant role in allergic reactions. The compound’s ability to interact with histamine receptors makes it a valuable asset in developing new therapeutic agents for allergy treatment.
Pharmaceutical Intermediates
The compound serves as an intermediate in the preparation of various pharmaceutical agents . Its chemical structure allows for modifications that lead to the development of muscarinic M3 receptor antagonists, which are used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Opto-Electronic Systems
In the field of opto-electronics, derivatives of BOC-®-ALPHA-(4-FLUORO-BENZYL)-PROLINE are used as precursors in the synthesis of perovskite-based systems . These systems are crucial for the development of light-emitting diodes with high quantum efficiency.
Drug Design and Development
This compound plays a significant role in drug design, particularly in the optimization of lead compounds for enhanced selectivity and stability . Its structural features allow for the development of compounds with high affinity for specific receptors, which is essential in creating more effective and targeted medications.
Medicinal Chemistry
BOC-®-ALPHA-(4-FLUORO-BENZYL)-PROLINE is involved in the chemical exploration of new tyrosinase inhibitors, which are important for preventing skin pigmentation and melanoma . The compound’s versatility in chemical modifications makes it a key player in the synthesis of analogs with improved inhibitory activity.
Biochemistry Research
In biochemistry research, the compound is used in studies related to interfacial kinetics in lithium-ion batteries . Its unique structure expedites the kinetics at the interface, which is critical for improving the performance of energy storage devices.
特性
IUPAC Name |
(2R)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXCFLBYUGCEW-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375945 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706806-64-6 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(R)-alpha -(4-fluorobenzyl)-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)


![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)







